
Suxamethonium bromide
説明
これは、神経筋接合部におけるアセチルコリンの作用を模倣するビスコリンエステルであり、持続的な脱分極とそれに続く筋麻痺を引き起こします .
2. 製法
合成経路と反応条件: サクスメトニウム臭化物は、コリン臭化物とコハク酸のエステル化によって合成されます。 反応は通常、エステル結合の形成を促進するために、チオニルクロリドなどの脱水剤を使用します .
工業的生産方法: 工業的には、サクスメトニウム臭化物は、触媒の存在下、制御された温度と圧力条件下でコリン臭化物とコハク酸を反応させることによって製造されます。 生成物は次に、結晶化と乾燥によって精製され、最終的な化合物が得られます .
反応の種類:
加水分解: サクスメトニウム臭化物は、特にアルカリ性条件下で、水溶液中で加水分解を受け、スクシニルモノコリンとコリンを生成します.
酸化と還元: サクスメトニウム臭化物は主にその加水分解で知られているため、その酸化と還元の反応に関する情報は限られています。
一般的な試薬と条件:
生成される主要な生成物:
4. 科学研究における用途
サクスメトニウム臭化物は、科学研究においていくつかの用途があります。
準備方法
Synthetic Routes and Reaction Conditions: Suxamethonium bromide is synthesized by the esterification of succinic acid with choline bromide. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, this compound is produced by reacting succinic acid with choline bromide in the presence of a catalyst under controlled temperature and pressure conditions. The product is then purified through crystallization and dried to obtain the final compound .
Types of Reactions:
Oxidation and Reduction: There is limited information on the oxidation and reduction reactions of this compound, as it is primarily known for its hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Alkaline conditions (e.g., sodium hydroxide) accelerate the hydrolysis of this compound.
Major Products Formed:
科学的研究の応用
Anesthesia
Suxamethonium bromide is primarily used to facilitate tracheal intubation during general anesthesia. It provides rapid muscle relaxation, allowing for easier access to the airway. The drug's onset of action is typically within one minute, and its effects last for about 5 to 10 minutes, making it ideal for short surgical procedures .
Electroconvulsive Therapy
In electroconvulsive therapy (ECT), suxamethonium is employed to prevent muscle contractions during the procedure. This application is crucial as it reduces the risk of injury from involuntary movements while ensuring patient safety .
Intensive Care
Suxamethonium is also utilized in intensive care settings to facilitate mechanical ventilation by inducing muscle relaxation in patients who require respiratory support .
Comparative Studies
Several studies have compared suxamethonium with other neuromuscular blockers like rocuronium:
Safety Considerations
While suxamethonium is generally safe for use in appropriate populations, there are significant risks associated with its administration:
- Malignant Hyperthermia: A rare but serious reaction that can occur in susceptible individuals.
- Hyperkalemia: Increased potassium levels can lead to cardiac complications, particularly in patients with certain underlying conditions such as burns or neuromuscular disorders.
- Allergic Reactions: Though rare, some patients may experience severe allergic reactions .
Emergency Medicine
In emergency settings, suxamethonium has been utilized effectively for rapid sequence intubation (RSI). A study highlighted its use in trauma cases where time is critical; successful intubation was achieved with minimal complications .
Surgical Applications
In elective surgeries, suxamethonium's rapid onset has been documented in multiple case studies as beneficial for achieving optimal intubating conditions without prolonged effects that could complicate postoperative recovery .
作用機序
サクスメトニウム臭化物は、神経筋接合部におけるニコチン性アセチルコリン受容体に結合し、運動終板の持続的な脱分極を引き起こします . これは、膜の再分極を防ぎ、筋麻痺を引き起こします . この化合物は、血漿コリンエステラーゼによって迅速に加水分解され、作用時間が短くなります .
類似の化合物:
ロクロニウム臭化物: サクスメトニウム臭化物よりも作用時間が長い非脱分極性神経筋遮断薬.
アトラクリウムベシレート: 手術中の筋弛緩に使用されるもう1つの非脱分極性薬剤.
ミバカリウム塩化物: 短時間作用型の非脱分極性神経筋遮断薬.
独自性: サクスメトニウム臭化物は、その迅速な発症と短い作用時間のために独特であり、麻酔における迅速なシーケンス誘導に最適です . 非脱分極性薬剤とは異なり、麻痺の前に初期の筋線維束収縮を引き起こします .
類似化合物との比較
Rocuronium Bromide: A non-depolarizing neuromuscular blocker with a longer duration of action compared to suxamethonium bromide.
Atracurium Besilate: Another non-depolarizing agent used for muscle relaxation during surgery.
Mivacurium Chloride: A short-acting non-depolarizing neuromuscular blocker.
Uniqueness: this compound is unique due to its rapid onset and short duration of action, making it ideal for rapid sequence induction in anesthesia . Unlike non-depolarizing agents, it causes initial muscle fasciculations followed by paralysis .
生物活性
Suxamethonium bromide, also known as succinylcholine, is a depolarizing neuromuscular blocker widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of this compound, examining its mechanism of action, clinical implications, and associated risks, supported by data tables and case studies.
Suxamethonium acts by mimicking acetylcholine (ACh) at the neuromuscular junction. Upon administration, it binds to nicotinic acetylcholine receptors on the motor end plate, leading to:
- Phase 1 Block : The binding causes persistent depolarization of the motor end plate, resulting in muscle fasciculations followed by paralysis as the muscle cannot repolarize due to continued receptor activation .
- Rapid Hydrolysis : The drug is rapidly metabolized by plasma cholinesterase into succinic acid and choline, which are naturally occurring metabolites. This rapid breakdown accounts for its short duration of action, typically lasting 5 to 15 minutes .
Clinical Applications
Suxamethonium is primarily used for:
- Rapid Sequence Intubation : Its quick onset and short duration make it ideal for emergency situations where rapid intubation is necessary.
- Electroconvulsive Therapy : It is also employed in procedures requiring muscle relaxation to prevent injury during convulsions .
Pharmacokinetics
The pharmacokinetic profile of suxamethonium includes:
Property | Value |
---|---|
Onset of Action | 30-60 seconds |
Duration of Action | 5-15 minutes |
Metabolism | Plasma cholinesterase |
Excretion | Renal (as metabolites) |
This profile highlights its effectiveness in providing rapid muscle relaxation.
Case Studies and Reports
- Hyperkalemia Risk : A significant risk associated with suxamethonium is hyperkalemia, particularly in patients with certain medical conditions such as burns, neuromuscular disorders, or prolonged immobilization. Studies indicate that suxamethonium can cause a dangerous release of potassium from the intracellular space into the bloodstream, leading to cardiac complications .
- Anaphylactic Reactions : There have been documented cases of severe allergic reactions to suxamethonium. One report detailed a patient who experienced anaphylaxis after multiple uneventful administrations, underscoring the importance of monitoring for adverse reactions even after prior successful use .
- Comparative Studies : Research comparing suxamethonium with non-depolarizing agents like rocuronium showed that while suxamethonium provided excellent intubating conditions in 100% of cases, rocuronium achieved similar outcomes but with longer duration .
Safety Considerations
While suxamethonium is generally safe for most patients, certain populations require caution:
- Patients with Neuromuscular Disorders : Conditions like muscular dystrophy or upper motor neuron injuries can lead to an increased number of ACh receptors, heightening the risk of hyperkalemia .
- Burn Patients : The risk is particularly pronounced within the first 48 hours post-burn due to receptor proliferation linked to tissue damage .
特性
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDOIORVQFUBKO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
306-40-1 (Parent) | |
Record name | Suxamethonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30877661 | |
Record name | Succinylcholine Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-94-7 | |
Record name | Suxamethonium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinylcholine Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suxamethonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINYLCHOLINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MBL83KX8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。